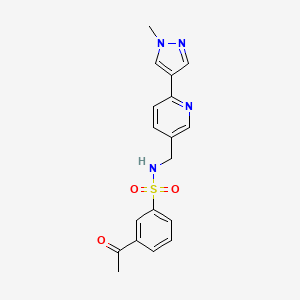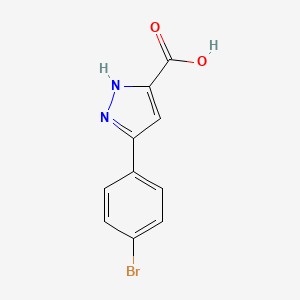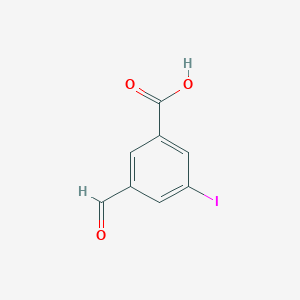
5-Methylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylquinazolin-4-amine is a heterocyclic organic compound belonging to the quinazoline family It is characterized by a quinazoline core structure with a methyl group at the 5-position and an amine group at the 4-position
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinazolin-4-amine typically involves the cyclization of appropriate precursors One common method is the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction conditions to facilitate efficient cyclization and methylation processes.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazoline forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 5-Methylquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of bacterial enzymes, disrupting essential processes in bacterial cells and leading to their death.
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound of 5-Methylquinazolin-4-amine, lacking the methyl and amine groups.
Quinazolinone: A related compound with a carbonyl group at the 4-position instead of an amine group.
Dihydroquinazoline: A reduced form of quinazoline with hydrogenation at specific positions.
Uniqueness: this compound is unique due to the presence of both a methyl group at the 5-position and an amine group at the 4-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLPNEBXBGHKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2966915.png)
![N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide](/img/structure/B2966918.png)


![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)
![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)


![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)
![N,N,4-trimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2966935.png)
